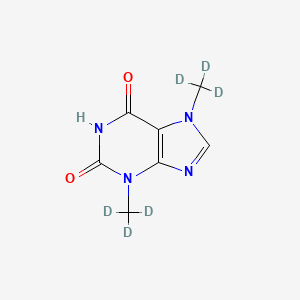

Theobromine-d6

Descripción general

Descripción

Theobromine-d6 is a deuterium-labeled analog of theobromine, a methylxanthine alkaloid found in cocoa beans. This compound is primarily used as an internal standard for the quantification of theobromine by gas chromatography-mass spectrometry or liquid chromatography-mass spectrometry. Theobromine itself is known for its diverse biological activities, including acting as an adenosine A1 receptor antagonist .

Métodos De Preparación

Theobromine-d6 can be synthesized through the methylation of 3-methyl xanthine disodium salt using dimethyl sulfate as a methylating agent in the presence of acetone as a solvent . This method involves reacting 3-methyl xanthine disodium salt with dimethyl sulfate under controlled conditions to achieve the desired deuterium-labeled product. Industrial production methods for this compound are similar to those used for other stable isotope-labeled compounds, focusing on maintaining high purity and isotopic enrichment.

Análisis De Reacciones Químicas

Theobromine-d6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions involving this compound can yield reduced forms of the compound.

Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Anticancer Research

Recent studies have highlighted the potential of theobromine derivatives, including theobromine-d6, in cancer therapy. For instance, a study focused on new theobromine derivatives demonstrated their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer treatment. Compound 5b exhibited significant antiproliferative effects and induced apoptosis in cancer cells, suggesting that theobromine derivatives could serve as promising anticancer agents .

1.2 Respiratory Health

Theobromine has been studied for its anti-inflammatory properties, particularly in respiratory diseases. Evidence suggests that it may modulate airway reactivity and suppress cough through mechanisms involving phosphodiesterase inhibition. This compound can be utilized as a reference compound in studies examining these effects, helping to elucidate its role in respiratory health .

1.3 Cardiovascular Benefits

Theobromine is associated with cardiovascular protection, notably by increasing High-Density Lipoprotein (HDL) cholesterol levels while decreasing Low-Density Lipoprotein (LDL) cholesterol levels. Clinical trials indicate that theobromine contributes to favorable lipid profiles in individuals consuming cocoa products, making it a potential candidate for cardiovascular health interventions .

Food Science Applications

2.1 Chocolate and Cocoa Products

The presence of theobromine in chocolate products is well-documented, with varying concentrations depending on the type of chocolate. The analysis of this compound can aid in quantifying theobromine content in chocolate, ensuring quality control and authenticity in food products .

2.2 Flavor and Aroma Studies

This compound can serve as an internal standard in flavor and aroma studies related to cocoa and chocolate products. Its stable isotopic signature allows researchers to differentiate between natural and synthetic flavor compounds during analysis .

Analytical Chemistry Applications

3.1 Isotopic Analysis

The use of this compound in isotopic labeling provides valuable insights into metabolic pathways and absorption studies. It allows for precise tracking of theobromine metabolism in biological systems, enhancing our understanding of its pharmacokinetics .

3.2 Quality Control in Pharmaceuticals

In pharmaceutical research, this compound can be employed as a standard for quality control measures during drug formulation processes. Its unique isotopic composition helps ensure consistency and accuracy in dosage formulations involving theobromine derivatives .

Case Studies

Mecanismo De Acción

Theobromine-d6 exerts its effects primarily by blocking adenosine receptors in the brain, leading to a decrease in available adenosine for binding. Adenosine is an inhibitory neurotransmitter involved in regulating sleep, arousal, and alertness. By inhibiting adenosine receptors, this compound promotes increased intracellular cyclic adenosine monophosphate levels, which in turn stimulates various physiological responses, including increased respiratory rate, vasoconstriction, and bradycardia .

Comparación Con Compuestos Similares

Theobromine-d6 is similar to other methylxanthines such as caffeine, theophylline, and pentoxifylline. it has unique properties that distinguish it from these compounds:

Theophylline: Theophylline is primarily used as a bronchodilator and has stronger diuretic effects compared to this compound.

Pentoxifylline: Pentoxifylline is used to improve blood flow and has different pharmacological effects compared to this compound.

Similar compounds include theophylline, caffeine, paraxanthine, and 7-methylxanthine, each differing in the number or placement of methyl groups .

Actividad Biológica

Theobromine-d6 (CAS Number: 117490-40-1) is a deuterated form of theobromine, a methylxanthine alkaloid primarily found in cacao beans. This compound has garnered attention due to its diverse biological activities, which include effects on adenosine receptors, anti-inflammatory properties, and potential cardiovascular benefits. The deuterated version, this compound, is often used in pharmacokinetic studies and metabolic research due to its unique isotopic labeling.

-

Adenosine Receptor Modulation :

- Theobromine acts as an antagonist at adenosine A1 receptors, which can influence various physiological processes such as neurotransmission and cardiovascular function .

- It has been shown to inhibit the signaling pathways associated with these receptors, potentially leading to increased alertness and reduced fatigue.

- Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1) :

- Effects on Lipid Metabolism :

- Cardiovascular Benefits :

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively. Key findings include:

- Absorption and Bioavailability : Theobromine is rapidly absorbed with high bioavailability (approaching 100%) following oral administration. Studies show that plasma concentrations peak within 14-16 hours after ingestion .

- Metabolism : The primary metabolites include 6-amino-5-(N-methylformylamino)-1-methyluracil and 3,7-dimethyluric acid. The metabolic pathway exhibits linear kinetics up to doses of 100 mg/kg in animal models .

- Elimination Half-life : In rabbits, the elimination half-life ranges from 4.3 to 5.6 hours depending on the dose administered .

Study 1: Respiratory Health

A study investigated the effects of theobromine on lung inflammation caused by gamma-carrageenan in an animal model. Results showed significant reductions in inflammatory markers when treated with theobromine, indicating its potential utility in managing asthma symptoms .

Study 2: Obesity Management

In a controlled experiment involving rodents, the administration of theobromine resulted in lower body weights and reduced adipocyte size compared to control groups. These findings support its role in lipid metabolism modulation and weight management strategies .

Comparative Biological Activity Table

| Biological Activity | Theobromine | This compound |

|---|---|---|

| Adenosine Receptor Antagonism | Yes | Yes |

| PARP-1 Inhibition | Yes | Yes |

| HDL Cholesterol Increase | Yes | Yes |

| Lipid Accumulation Reduction | Yes | Yes |

| Metabolic Half-life | 4.3-5.6 hours | Similar |

Propiedades

IUPAC Name |

3,7-bis(trideuteriomethyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3H,1-2H3,(H,9,12,13)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPQBXQYLJRXSA-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)NC(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=NC2=C1C(=O)NC(=O)N2C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703028 | |

| Record name | 3,7-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117490-40-1 | |

| Record name | 3,7-Dihydro-3,7-di(methyl-d3)-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117490-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117490-40-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.